molecular formula C15H15NO B11884327 2-ethyl-4-methoxy-1H-benzo[f]indole

2-ethyl-4-methoxy-1H-benzo[f]indole

Cat. No.: B11884327
M. Wt: 225.28 g/mol
InChI Key: IFPNHAGNJLDZFF-UHFFFAOYSA-N
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Description

2-ethyl-4-methoxy-1H-benzo[f]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its fused benzene and pyrrole rings, with an ethyl group at the second position and a methoxy group at the fourth position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-methoxy-1H-benzo[f]indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 2-bromo-4-methoxy-3-methylbenzene diazonium chloride, a Japp-Klingemann coupling reaction with 2-formylcyclohexanone can be employed to form the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-methoxy-1H-benzo[f]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

2-ethyl-4-methoxy-1H-benzo[f]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-4-methoxy-1H-benzo[f]indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-methoxy-1H-benzo[f]indole
  • 2-ethyl-5-methoxy-1H-benzo[f]indole
  • 2-ethyl-4-methoxy-1H-indole

Uniqueness

2-ethyl-4-methoxy-1H-benzo[f]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups at specific positions on the indole ring can enhance its interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-ethyl-4-methoxy-1H-benzo[f]indole

InChI

InChI=1S/C15H15NO/c1-3-11-9-13-14(16-11)8-10-6-4-5-7-12(10)15(13)17-2/h4-9,16H,3H2,1-2H3

InChI Key

IFPNHAGNJLDZFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3=CC=CC=C3C=C2N1)OC

Origin of Product

United States

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